Ipolamiide

Description

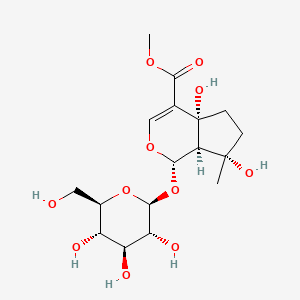

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H26O11 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

methyl (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O11/c1-16(23)3-4-17(24)7(13(22)25-2)6-26-15(12(16)17)28-14-11(21)10(20)9(19)8(5-18)27-14/h6,8-12,14-15,18-21,23-24H,3-5H2,1-2H3/t8-,9-,10+,11-,12-,14+,15+,16+,17+/m1/s1 |

InChI Key |

RWMXKBUPLSNIJL-BHBNKKJBSA-N |

SMILES |

CC1(CCC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Isomeric SMILES |

C[C@@]1(CC[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

CC1(CCC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Synonyms |

ipolamiide ipolamiide monohydrate |

Origin of Product |

United States |

Foundational & Exploratory

Ipolamiide: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipolamiide, an iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development. This document outlines detailed experimental protocols for the extraction and isolation of this compound, presents quantitative data from various plant sources in a comparative tabular format, and illustrates its biosynthetic pathway and putative anti-inflammatory signaling mechanism through detailed diagrams.

Natural Sources and Distribution of this compound

This compound is a secondary metabolite found predominantly in various plant families, with a significant presence in the Lamiaceae, Verbenaceae, and Scrophulariaceae families.[1][2][3] Its distribution within these families is widespread, and it has been identified in numerous species across different geographical regions.

Major Plant Families and Genera

-

Lamiaceae (Mint Family): This family is a rich source of this compound. The genus Phlomis is particularly noteworthy, with this compound being isolated from multiple species.[2][4][5][6] It is often found alongside its structural analogue, lamiide.[4]

-

Verbenaceae (Verbena Family): The genus Stachytarpheta is a well-documented source of this compound.[7][8][9] Species such as Stachytarpheta angustifolia, Stachytarpheta jamaicensis, and Stachytarpheta urticaefolia have all been shown to contain this compound.[5][7][8]

-

Scrophulariaceae (Figwort Family): this compound has also been reported in members of this family, highlighting its chemotaxonomic significance.[1][3]

Distribution within Plant Tissues

This compound concentration can vary between different parts of the plant. It has been successfully isolated from the aerial parts, including leaves and stems, as well as from the stem bark.[5][7] The concentration of iridoid glycosides can be influenced by factors such as the age of the plant and environmental conditions.

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different plant species and the part of the plant being analyzed. The following table summarizes the reported yields of this compound from various natural sources.

| Plant Species | Family | Plant Part | Extraction Method | Yield (% w/w of dry plant material) | Reference |

| Phlomis bruguieri | Lamiaceae | Aerial Parts | Not specified | 0.0175% (as lamiide) | [2] |

| Phlomis viscosa | Lamiaceae | Not specified | Not specified | 0.5% (as lamiide) | [2] |

| Phlomis pungens | Lamiaceae | Not specified | Not specified | 0.12% (as lamiide) | [2] |

| Stachytarpheta jamaicensis | Verbenaceae | Leaves | Maceration with Methanol | 448.4 mg from 1.6 g subfraction | [8][9] |

Note: Data for this compound yield is often reported alongside or in the context of lamiide. The yield from Stachytarpheta jamaicensis is provided as a mass from a purified fraction, not as a direct percentage of the initial dry plant material.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are a synthesis of commonly employed techniques in the phytochemical analysis of this compound-containing plants.[7][10][11][12]

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from dried, powdered plant material.

1. Plant Material Preparation:

- Air-dry the plant material (e.g., leaves, stem bark) at room temperature.

- Grind the dried material into a fine powder using a mechanical mill.

2. Extraction:

- Perform an exhaustive extraction of the powdered plant material using a polar solvent such as methanol or 95% ethanol at room temperature.[7] The maceration technique is commonly used, involving soaking the plant material in the solvent for an extended period (e.g., 72 hours), with occasional agitation.[7]

- Filter the extract to remove solid plant debris.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation (Liquid-Liquid Partitioning):

- Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to concentrate in the more polar fractions (e.g., n-butanol).

4. Chromatographic Purification:

- Column Chromatography: Subject the n-butanol fraction to column chromatography on silica gel (60-120 mesh).[7]

- Elute the column with a gradient solvent system, starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding ethyl acetate and then methanol.[7]

- Collect fractions and monitor them using Thin Layer Chromatography (TLC).

- Size-Exclusion Chromatography: Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography, eluting with methanol.[7] This step helps to remove pigments and other impurities.

5. Purity Assessment:

- Assess the purity of the isolated this compound using TLC, developing the plate with an appropriate solvent system (e.g., chloroform:methanol mixtures). Visualize the spots under UV light or by spraying with a suitable reagent.

- Confirm the identity and structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following provides a general framework for the development of an HPLC method for the quantification of this compound in plant extracts.[13][14][15][16][17][18]

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of iridoid glycosides.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature, for example, at 25°C or 30°C, to ensure reproducibility.

-

Detection Wavelength: this compound exhibits UV absorbance. A detection wavelength in the range of 230-260 nm is generally suitable. The optimal wavelength should be determined by examining the UV spectrum of a pure this compound standard.

-

Standard Preparation: Prepare a stock solution of pure this compound of a known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Key Pathway Diagrams

Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the iridoid pathway, which originates from the methylerythritol 4-phosphate (MEP) pathway.[19][20] The key precursor is geraniol, which undergoes a series of enzymatic transformations to form the characteristic cyclopentanopyran ring structure of iridoids.

Caption: Postulated biosynthetic pathway of this compound and Lamiide.

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plant source.

Caption: General experimental workflow for the isolation of this compound.

Putative Anti-Inflammatory Signaling Pathway

Iridoids, including this compound, are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[21][22][23][24] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Putative anti-inflammatory action of this compound via NF-κB pathway inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lamiide and this compound: A Comprehensive Review of Their Bioactive Properties and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ww25.journals.gjbeacademia.com [ww25.journals.gjbeacademia.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. iptek.its.ac.id [iptek.its.ac.id]

- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. imrpress.com [imrpress.com]

- 14. phcogres.com [phcogres.com]

- 15. ijariie.com [ijariie.com]

- 16. ijpar.com [ijpar.com]

- 17. ijnrd.org [ijnrd.org]

- 18. researchgate.net [researchgate.net]

- 19. A Transcriptomic and Metabolomic Study on the Biosynthesis of Iridoids in Phlomoides rotata from the Qinghai–Tibet Plateau - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biosynthesis of the iridoid glucoside, lamalbid, in Lamium barbatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Ipolamiide: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ipolamiide, a bioactive iridoid glycoside found in various plant species, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is paramount for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel derivatives. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway in plants. We delve into the enzymatic steps leading to the formation of its iridoid scaffold, detail the putative final steps in its synthesis, and provide established experimental protocols for the characterization of the enzymes involved. Quantitative data, where available, is summarized to provide a clearer picture of the pathway's efficiency. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working on the biosynthesis and production of this compound and related iridoids.

Introduction to this compound and Iridoid Biosynthesis

Iridoids are a large and diverse class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities. This compound is an iridoid glycoside that has been isolated from several plant families, including Lamiaceae, Scrophulariaceae, and Verbenaceae.[1][2] The biosynthesis of iridoids originates from the general terpenoid pathway, utilizing isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) as building blocks, which are synthesized through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways. These precursors are condensed to form geranyl pyrophosphate (GPP), the universal precursor for all monoterpenoids.[3]

The formation of the characteristic iridoid skeleton is a key branching point from general monoterpenoid metabolism. The early steps of iridoid biosynthesis, leading to the formation of the iridoid ring system, are relatively well-characterized and involve a series of oxidations and a key cyclization reaction.[4][5]

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into two main stages: the formation of the core iridoid scaffold and the subsequent modifications leading to the final this compound structure.

Formation of the Iridoid Scaffold: From GPP to 8-epi-Deoxyloganin

The initial steps of the this compound pathway are shared with the biosynthesis of many other iridoids.

-

Geraniol Synthesis: Geranyl pyrophosphate (GPP) is hydrolyzed to geraniol by the action of geraniol synthase (GES) .[3]

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C10 position, a reaction catalyzed by the cytochrome P450 monooxygenase geraniol-8-hydroxylase (G8H) , to yield 8-hydroxygeraniol.[6]

-

Oxidation of 8-Hydroxygeraniol: The hydroxyl group of 8-hydroxygeraniol is then oxidized to an aldehyde by 8-hydroxygeraniol oxidoreductase (8HGO) , forming 8-oxogeranial.[5]

-

Cyclization to the Iridoid Skeleton: The key cyclization step is catalyzed by iridoid synthase (ISY) , which converts 8-oxogeranial into the iridoid scaffold. This reaction is a reductive cyclization that forms nepetalactol and its corresponding dialdehyde, iridodial.[5][7]

-

Further Modifications: A series of subsequent enzymatic reactions, including oxidation, glycosylation, and methylation, convert the initial cyclized product into 8-epi-deoxyloganic acid.

Putative Final Steps: From 8-epi-Deoxyloganin to this compound

The final steps in the biosynthesis of this compound, starting from the key intermediate 8-epi-deoxyloganin, are not yet fully elucidated. However, based on the chemical structures of the intermediates and the final product, a putative pathway can be proposed. It is hypothesized that the conversion of 8-epi-deoxyloganin to this compound involves at least one hydroxylation reaction, likely catalyzed by a cytochrome P450 monooxygenase.

Putative Hydroxylation: It is proposed that a specific cytochrome P450 hydroxylase introduces a hydroxyl group at a specific position on the 8-epi-deoxyloganin backbone to yield an intermediate that is then further processed to this compound. The exact position of this hydroxylation and the characterization of the specific enzyme remain subjects of ongoing research.

Quantitative Data on Iridoid Biosynthesis

Quantitative data for the specific enzymatic steps leading to this compound are currently limited in the scientific literature. However, data from related iridoid pathways can provide an indication of the efficiency of the core biosynthetic machinery. The following table summarizes representative quantitative data for enzymes in the early stages of iridoid biosynthesis.

| Enzyme | Substrate | Product | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |

| Geraniol Synthase (GES) | Geranyl Pyrophosphate (GPP) | Geraniol | 5.8 ± 0.7 | 0.21 ± 0.01 | Catharanthus roseus | [3] |

| Iridoid Synthase (ISY) | 8-Oxogeranial | Nepetalactol/Iridodial | 15.2 ± 2.1 | 0.14 ± 0.01 | Catharanthus roseus | [5] |

Note: The kinetic parameters can vary depending on the plant species and the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the this compound biosynthetic pathway, from gene identification to enzyme characterization.

Identification and Cloning of Candidate Biosynthetic Genes

Objective: To identify and isolate the full-length coding sequences of putative biosynthetic genes (e.g., cytochrome P450 hydroxylases) from an this compound-producing plant.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaves of an this compound-producing plant (e.g., Lamium amplexicaule) using a suitable kit. First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase.

-

Degenerate PCR and RACE: Degenerate primers are designed based on conserved regions of known iridoid hydroxylases or other plant cytochrome P450s. These primers are used to amplify a partial cDNA fragment. The full-length cDNA sequence is then obtained using Rapid Amplification of cDNA Ends (RACE) PCR.

-

Gene Cloning: The full-length cDNA is amplified by PCR using gene-specific primers and cloned into a suitable vector for sequencing and subsequent functional expression.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify recombinant biosynthetic enzymes for in vitro functional characterization.

Methodology:

-

Expression Vector Construction: The full-length coding sequence of the candidate gene is subcloned into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) containing a purification tag (e.g., His-tag).

-

Heterologous Expression: The expression construct is transformed into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., IPTG induction for E. coli, galactose induction for yeast).

-

Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). The purity and concentration of the protein are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and substrate specificity of the recombinant protein.

Methodology for a Putative Cytochrome P450 Hydroxylase:

-

Reaction Mixture: The standard assay mixture (total volume of 100 µL) contains 50 mM potassium phosphate buffer (pH 7.5), 1.5 mM NADPH, the purified recombinant cytochrome P450 enzyme (1-5 µg), and the substrate (e.g., 8-epi-deoxyloganin, 10-100 µM).

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at 30°C for 1-2 hours.

-

Product Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated product.

Gene Expression Analysis by qRT-PCR

Objective: To analyze the expression levels of candidate biosynthetic genes in different plant tissues or under various conditions.

Methodology:

-

RNA Extraction and cDNA Synthesis: As described in section 4.1.

-

Primer Design: Gene-specific primers for the target genes and a reference gene (e.g., actin or ubiquitin) are designed using appropriate software.

-

qRT-PCR Reaction: The qRT-PCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA, and the gene-specific primers in a real-time PCR system.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[8]

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from Geranyl Pyrophosphate.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for the functional characterization of a candidate biosynthetic enzyme.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the intricate metabolic pathways that lead to the vast diversity of plant natural products. While the early steps of the iridoid pathway are well-established, the final enzymatic modifications that produce this compound remain an active area of research. The identification and characterization of the putative hydroxylases and other enzymes involved in the conversion of 8-epi-deoxyloganin to this compound will be crucial for a complete understanding of this pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to pursue these discoveries. Future work in this field will likely focus on the elucidation of these missing enzymatic steps, the investigation of the regulatory networks controlling this compound biosynthesis, and the application of this knowledge for the metabolic engineering of high-value iridoids in microbial or plant-based production systems.

References

- 1. Lamiide and this compound: A Comprehensive Review of Their Bioactive Properties and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Phylogeny-Aware Chemoinformatic Analysis of Chemical Diversity in Lamiaceae Enables Iridoid Pathway Assembly and Discovery of Aucubin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P-450 in plant/insect interactions: geraniol 10-hydroxylase and the biosynthesis of iridoid monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Ipolamiide: A Technical Guide for Researchers

An in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of the iridoid glycoside, Ipolamiide. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, providing a centralized resource for its spectroscopic characterization.

This compound, a naturally occurring iridoid glycoside, has been the subject of interest for its potential biological activities. The structural elucidation and confirmation of such compounds heavily rely on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, presented in a structured format for ease of reference and comparison. Furthermore, it outlines detailed experimental protocols for acquiring such data, offering a practical resource for researchers.

Mass Spectrometry (MS) Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly employed for the analysis of polar, thermally labile molecules like this compound. The mass spectrum provides crucial information about the molecular weight and elemental composition of the compound.

| Ion | Observed m/z |

| [M+Na]⁺ | 429 |

| [M+H]⁺ | 407 |

| [M-H]⁻ | 405 |

Table 1: ESI-MS data for this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are essential for assigning the chemical structure. The data presented below is a compilation from various spectroscopic studies.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Atom | Chemical Shift (δ) ppm |

| 1 | 98.4 |

| 3 | 142.1 |

| 4 | 110.2 |

| 5 | 78.9 |

| 6 | 42.5 |

| 7 | 59.1 |

| 8 | 77.5 |

| 9 | 47.1 |

| 10 | 22.4 |

| 11 | 168.1 |

| OCH₃ | 51.7 |

| 1' | 99.8 |

| 2' | 74.5 |

| 3' | 77.9 |

| 4' | 71.3 |

| 5' | 78.1 |

| 6' | 62.5 |

Table 2: ¹³C NMR chemical shifts for this compound. Data referenced from Damtoft, S., et al. (1981)[1].

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals information about the protons in the molecule, including their chemical environment, connectivity (through coupling constants), and spatial proximity.

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 5.25 | d | 2.0 |

| H-3 | 7.42 | s | |

| H-5 | 3.20 | m | |

| H-6a | 2.15 | m | |

| H-6b | 1.90 | m | |

| H-7 | 2.55 | m | |

| H-9 | 2.80 | m | |

| H-10 | 1.20 | d | 7.0 |

| OCH₃ | 3.70 | s | |

| H-1' | 4.65 | d | 8.0 |

Table 3: ¹H NMR chemical shifts and coupling constants for this compound. Data compiled from literature sources.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are crucial. The following sections outline standardized procedures for obtaining the NMR and MS data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Sweep width: Typically 0-10 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Sweep width: Typically 0-200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2 seconds.

-

-

2D NMR Experiments: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed using standard instrument parameters.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

-

The addition of a small amount of formic acid or ammonium acetate can aid in ionization.

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source is required. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are preferred for accurate mass measurements.

-

Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization for this compound.

-

Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

MS Parameters:

-

Capillary voltage: 3-4 kV.

-

Source temperature: 100-150 °C.

-

Desolvation gas flow: Adjusted to optimize signal intensity.

-

-

Tandem MS (MS/MS): To obtain fragmentation data, the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The collision energy should be varied to obtain a comprehensive fragmentation pattern.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample isolation to data interpretation.

References

The Biological Activity of Ipolamiide and Its Derivatives: A Technical Guide

An In-depth Examination of the Pharmacological Potential of a Promising Iridoid Glycoside

Introduction

Ipolamiide, an iridoid glycoside found in various plant species, notably from the Lamiaceae and Verbenaceae families, has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, with a focus on their anti-inflammatory, cytotoxic, neuroprotective, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways associated with these bioactive compounds.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in both in vivo and in vitro models. A key mechanism underlying this activity is the inhibition of crucial enzymes in the inflammatory cascade.

Quantitative Data for Anti-inflammatory Activity

| Compound | Assay | Target/Model | Result | Citation |

| This compound | In vivo | Carrageenan-induced paw edema in rats | 70.22% inhibition (oral administration) | [1] |

| This compound | In vitro | Cyclooxygenase-1 (COX-1) Inhibition | Strong Inhibition | [2][3] |

| This compound | In vitro | 5-Lipoxygenase (5-LOX) Inhibition | Strong Inhibition | [2][3] |

Experimental Protocols

The in vivo anti-inflammatory activity of this compound was assessed using the carrageenan-induced paw edema model, a standard and widely used assay for evaluating acute inflammation.

-

Animal Model: Male Wistar rats are typically used for this assay.

-

Procedure:

-

Animals are fasted overnight prior to the experiment.

-

The basal paw volume of each rat is measured using a plethysmometer.

-

This compound, suspended in a suitable vehicle (e.g., saline), is administered orally at a specific dose. A control group receives the vehicle alone, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[4]

-

After a predetermined time (e.g., 30 minutes or 1 hour) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[1]

-

Paw volume is then measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

The inhibitory effect of this compound on COX-1 and 5-LOX was determined using enzyme inhibition assays.

-

Enzyme Source: Commercially available COX-1 and 5-LOX enzymes are utilized.

-

Procedure:

-

The enzymes are incubated with various concentrations of this compound or a reference inhibitor.

-

The substrate (arachidonic acid for COX, linoleic acid for LOX) is added to initiate the enzymatic reaction.

-

The formation of the product (e.g., prostaglandin E2 for COX, leukotriene B4 for LOX) is measured using appropriate methods, such as spectrophotometry or enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined. While the search results indicate "strong inhibition," specific IC50 values for this compound were not available in the reviewed literature.[2][3]

Cytotoxicity

The cytotoxic potential of this compound has been evaluated, providing an indication of its general toxicity profile.

Quantitative Data for Cytotoxicity

| Compound | Assay | Organism/Cell Line | Result (LC50/IC50) | Citation |

| This compound | Brine Shrimp Lethality Assay | Artemia salina | 13.65 µg/mL | [3] |

Experimental Protocol

This simple and rapid bioassay is often used as a preliminary screen for cytotoxicity.

-

Organism: Brine shrimp (Artemia salina) nauplii.

-

Procedure:

-

Brine shrimp eggs are hatched in artificial seawater.

-

Ten to fifteen nauplii are added to vials containing different concentrations of this compound dissolved in seawater. A control group with seawater and a vehicle control (if a solvent is used) are also included.

-

After 24 hours of incubation, the number of surviving nauplii is counted.

-

-

Data Analysis: The concentration of this compound that is lethal to 50% of the nauplii (LC50) is calculated using probit analysis.

Anticancer and Neuroprotective Activities

While the broader class of iridoids has shown promise in anticancer and neuroprotective research, specific quantitative data for this compound and its derivatives in these areas are limited in the currently available literature. Further research is warranted to fully elucidate the potential of these compounds in oncology and neurology.

Signaling Pathways

The biological activities of many natural compounds, including iridoids, are often mediated through the modulation of key intracellular signaling pathways. While direct experimental evidence for this compound's effects on these pathways is still emerging, the NF-κB, MAPK, and PI3K-Akt pathways are likely targets based on the activities of structurally related compounds.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Natural compounds that inhibit this pathway are of great interest as potential anti-inflammatory agents.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK and PI3K-Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are also critical in regulating cellular processes such as inflammation, proliferation, and survival. While direct evidence is pending, it is plausible that this compound's biological effects may involve the modulation of these pathways.

Figure 2: Potential modulation of MAPK and PI3K-Akt pathways by this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory medicine. The existing data clearly demonstrate potent in vivo and in vitro anti-inflammatory activities, alongside a quantifiable level of cytotoxicity. However, to fully realize the clinical potential of these molecules, further research is imperative.

Future investigations should prioritize the determination of specific IC50 values of this compound and its synthesized derivatives against a wider range of inflammatory mediators, cancer cell lines, and in models of neurodegenerative diseases. Elucidating the precise molecular mechanisms, including direct experimental validation of their effects on the NF-κB, MAPK, and PI3K-Akt signaling pathways, will be crucial for targeted drug development. Structure-activity relationship (SAR) studies on novel derivatives could also lead to the discovery of compounds with enhanced potency and selectivity. This continued research will be instrumental in transitioning this compound and its analogues from promising natural products to clinically viable therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dr. Trudi Collet | Author | Innovative Medicines Group (IMG), Faculty of Health, School of Clinical Sciences, Queensland University of Technology, Brisbane, Australia [sciprofiles.com]

The Molecular Mechanisms of Ipolamiide: A Review of Putative Anti-Inflammatory and Antioxidant Actions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ipolamiide, an iridoid glycoside found in various plant species, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. Iridoids as a class are recognized for their diverse biological activities. This technical guide aims to provide a comprehensive overview of the putative molecular mechanism of action of this compound, drawing upon the established activities of related iridoid glycosides and the general principles of anti-inflammatory and antioxidant signaling pathways. While direct, in-depth molecular studies on this compound are limited in the publicly available scientific literature, this guide synthesizes the likely mechanisms through which this compound may exert its effects at a molecular level.

Putative Anti-Inflammatory Mechanism of Action

The anti-inflammatory activity of many natural compounds, including iridoid glycosides, is primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The two central pathways implicated in this process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases NF-κB, allowing its p65 subunit to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

This compound is hypothesized to inhibit the NF-κB pathway through the following mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: By potentially inhibiting the activity of the IKK complex, this compound may prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB in its inactive state in the cytoplasm.

-

Prevention of p65 Nuclear Translocation: By stabilizing the NF-κB/IκBα complex, this compound would block the nuclear translocation of the active p65 subunit, thereby preventing the transcription of pro-inflammatory genes.

The logical relationship of this compound's putative action on the NF-κB pathway is depicted in the following diagram:

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn regulate the expression of inflammatory mediators.

It is plausible that this compound exerts its anti-inflammatory effects by attenuating the phosphorylation of key MAPK proteins. By inhibiting the activation of p38, ERK, and/or JNK, this compound could downstream suppress the expression of pro-inflammatory genes.

The following diagram illustrates the potential modulatory effect of this compound on the MAPK pathway:

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Antioxidant Activity

Quantitative Data Summary

A thorough review of the existing scientific literature did not yield specific quantitative data on the molecular mechanism of action of this compound. Studies on crude extracts containing this compound or on related iridoid glycosides provide some context, but direct IC50 values for this compound's inhibition of key inflammatory mediators or signaling molecules are not available. The following table is presented as a template for future research, as these are the key quantitative metrics that would be necessary to fully elucidate the molecular potency of this compound.

| Target | Assay Type | IC50 (µM) | Cell Line/System | Reference |

| NF-κB Pathway | ||||

| Nitric Oxide (NO) Production | Griess Assay | Data Not Available | RAW 264.7 | |

| Prostaglandin E2 (PGE2) | ELISA | Data Not Available | RAW 264.7 | |

| TNF-α Production | ELISA | Data Not Available | RAW 264.7 | |

| IL-6 Production | ELISA | Data Not Available | RAW 264.7 | |

| MAPK Pathway | ||||

| p-p38 Phosphorylation | Western Blot | Data Not Available | RAW 264.7 | |

| p-ERK Phosphorylation | Western Blot | Data Not Available | RAW 264.7 | |

| p-JNK Phosphorylation | Western Blot | Data Not Available | RAW 264.7 | |

| Antioxidant Activity | ||||

| DPPH Radical Scavenging | Spectrophotometry | Data Not Available | Cell-free | |

| ABTS Radical Scavenging | Spectrophotometry | Data Not Available | Cell-free |

Experimental Protocols

Detailed experimental protocols for investigating the molecular mechanism of this compound are not specifically described in the literature. However, based on standard methodologies used for similar compounds, the following protocols would be appropriate for future studies.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells would be seeded in appropriate plates and allowed to adhere overnight. Cells would then be pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Western Blot Analysis

To assess the effects of this compound on NF-κB and MAPK signaling, Western blotting would be performed. After treatment, cells would be lysed, and protein concentrations would be determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membrane would be blocked and then incubated with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin). After washing, the membrane would be incubated with HRP-conjugated secondary antibodies, and the protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

The following workflow diagram illustrates the general procedure for Western blot analysis:

Caption: General workflow for Western blot analysis.

Measurement of Inflammatory Mediators

The levels of NO, PGE2, TNF-α, and IL-6 in the culture supernatants would be measured using commercially available kits. NO production would be determined by measuring the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent. The concentrations of PGE2, TNF-α, and IL-6 would be quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

While direct and detailed molecular evidence for the mechanism of action of this compound is currently lacking in the scientific literature, its classification as an iridoid glycoside strongly suggests that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Furthermore, it is likely to possess antioxidant properties. To fully elucidate its therapeutic potential, further research is required to obtain quantitative data on its effects on key molecular targets and to detail the specific experimental conditions under which these effects are observed. The information and proposed experimental frameworks provided in this guide are intended to serve as a foundation for future investigations into the molecular pharmacology of this compound.

The Discovery and Isolation of Ipolamiide: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Ipolamiide, an iridoid glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the history of its discovery and isolation, complete with detailed experimental protocols, quantitative data, and a visualization of its biosynthetic pathway.

A Historical Perspective: Unearthing this compound

The journey of this compound's discovery appears to have unfolded over several years through the work of various research groups. An early and pivotal moment in its characterization was in 1976, when A. Bianco and colleagues published a detailed study on the stereochemistry of this compound in the Gazzetta Chimica Italiana. This work was crucial in elucidating the molecule's three-dimensional structure.

Preceding this, in 1967, M. L. Scarpati and M. Guiso reported on a compound they named "lamioside," isolated from Lamium amplexicaule. It is plausible that lamioside was, in fact, this compound, and this earlier work represents its initial, albeit differently named, discovery. Iridoids, the class of compounds to which this compound belongs, are prevalent in the Lamiaceae and Verbenaceae families, and subsequent research has identified this compound in numerous species within these families, including various Stachytarpheta species.[1][2][3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data reported for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₁₁ | [4] |

| Molecular Weight | 406.38 g/mol | [4] |

| Melting Point | 218-220 °C | [4] |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Carbon Atom | Chemical Shift (δ) in ppm | Reference |

| 1 | 94.26 | [4] |

| 3 | 141.5 | [5] |

| 4 | 111.8 | [5] |

| 5 | 39.5 | [5] |

| 6 | 43.1 | [5] |

| 7 | 78.9 | [5] |

| 8 | 77.5 | [5] |

| 9 | 59.3 | [5] |

| 10 | 22.9 | [5] |

| 11 | 167.9 | [5] |

| OMe | 51.8 | [5] |

| 1' | 99.6 | [5] |

| 2' | 74.8 | [5] |

| 3' | 78.1 | [5] |

| 4' | 71.7 | [5] |

| 5' | 78.5 | [5] |

| 6' | 62.9 | [5] |

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation | Reference |

| 3419 | O-H stretch (hydroxyl group) | [4] |

| 1648 | C=O stretch (ester) | [4] |

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatography. The following is a generalized protocol based on methods reported for its isolation from Stachytarpheta angustifolia.[4]

Plant Material Collection and Preparation

-

Collection: The stem bark of the plant is collected.

-

Drying and Grinding: The collected plant material is air-dried at room temperature and then ground into a fine powder using a pestle and mortar.

Extraction and Partitioning

-

Defatting: The powdered plant material is first defatted by maceration with petroleum ether. The solvent is then removed in vacuo to yield the petroleum ether extract.

-

Ethanol Extraction: The defatted plant material is air-dried and then exhaustively extracted with 95% ethanol using maceration. The solvent is removed in vacuo to obtain the crude ethanol extract.

-

Solvent Partitioning: The crude ethanol extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., chloroform, ethyl acetate, n-butanol) to fractionate the components based on their polarity.

Chromatographic Purification

-

Column Chromatography: The n-butanol fraction, which is typically enriched with iridoid glycosides, is subjected to column chromatography on silica gel (60-120 mesh).

-

Elution: A gradient elution is performed using a solvent system of increasing polarity, such as a mixture of chloroform and ethyl acetate, followed by ethyl acetate and methanol, and finally pure methanol.

-

Fraction Collection: Fractions are collected in aliquots (e.g., 10 ml) and monitored by Thin Layer Chromatography (TLC).

-

-

Size-Exclusion Chromatography: Fractions containing this compound, as identified by TLC, are pooled and further purified using size-exclusion chromatography on Sephadex LH-20 to remove remaining impurities and yield the pure compound.

Visualizing the Biosynthetic Pathway

This compound, like other iridoids, is biosynthesized from geraniol, a monoterpene. The following diagram illustrates the key steps in the proposed biosynthetic pathway leading to this compound.

References

The Pharmacological Profile of Ipolamiide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipolamiide, an iridoid glycoside, is a naturally occurring compound found in various plant species, notably within the Stachytarpheta genus.[1] Iridoids as a class are recognized for a wide spectrum of biological activities, and this compound, in particular, has demonstrated notable anti-inflammatory and antinociceptive properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its therapeutic potential as an anti-inflammatory and analgesic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product drug discovery and development.

Pharmacological Activities

The primary pharmacological activities attributed to this compound are its anti-inflammatory and antinociceptive effects. These activities have been observed in various in vivo and in vitro models, suggesting a potential therapeutic role in conditions associated with inflammation and pain.

Anti-inflammatory Activity

This compound has shown significant anti-inflammatory effects in preclinical models. An in vivo study using an ethanolic extract of Stachytarpheta cayennensis, rich in this compound, demonstrated a notable reduction in leukocyte accumulation in a carrageenan-induced pleurisy model in mice.[2] Specifically, the extract selectively inhibited the influx of neutrophils.[2] Another study reported that orally administered this compound exhibited a 70.22% inhibition of inflammation in a rat model.[1][3] The anti-inflammatory action of this compound is thought to be mediated, at least in part, by the inhibition of pro-inflammatory mediators.

Antinociceptive Activity

In addition to its anti-inflammatory properties, this compound has demonstrated antinociceptive (pain-relieving) effects. Studies on extracts containing this compound have shown a reduction in nociceptive responses in animal models of pain.[1][3] The proposed mechanism for its antinociceptive action involves the inhibition of mediators such as histamine and bradykinin, which are known to be involved in pain signaling.[1][3]

Quantitative Pharmacological Data

While several studies have qualitatively described the pharmacological effects of this compound, there is a limited amount of publicly available quantitative data, such as IC50 values for specific enzyme inhibition or comprehensive dose-response relationships. The following table summarizes the currently available quantitative information.

| Pharmacological Effect | Experimental Model | Parameter | Value | Reference |

| Anti-inflammatory | Rat | % Inhibition of Inflammation | 70.22% | [1][3] |

| Anti-inflammatory | Mouse (extract rich in this compound) | Inhibition of Leukocyte Accumulation | Selective inhibition of neutrophil influx | [2] |

| Antinociceptive | Guinea-pig ileum | Inhibition of Contractions | Inhibitory effect on histamine and bradykinin-induced contractions | [1][3] |

Note: The lack of extensive quantitative data, particularly IC50 values for key inflammatory enzymes like cyclooxygenases (COX-1, COX-2) and 5-lipoxygenase (5-LOX), and dose-response studies on cytokine suppression (e.g., Interleukin-8), represents a significant gap in the pharmacological profiling of this compound. Further research is warranted to elucidate these specific molecular interactions.

Experimental Protocols

Detailed experimental protocols from the cited studies are not fully available in the public domain. However, based on the methodologies described in the abstracts, the following are generalized protocols for the key experiments used to evaluate the pharmacological activities of this compound.

Carrageenan-Induced Pleurisy in Mice (for Anti-inflammatory Activity)

This model is used to assess the ability of a compound to inhibit inflammatory cell migration.

-

Animals: Swiss mice are typically used.

-

Induction of Pleurisy: An intrapleural injection of a phlogistic agent, such as carrageenan, is administered to induce an inflammatory response in the pleural cavity.

-

Treatment: this compound or the extract containing it is administered to the test group of animals, usually orally (p.o.) or intraperitoneally (i.p.), at a specified dose and time before the carrageenan injection. A control group receives the vehicle.

-

Leukocyte Count: After a specific time point (e.g., 4 or 24 hours), the animals are euthanized, and the pleural cavity is washed with a suitable buffer. The total and differential leukocyte counts (neutrophils, mononuclear cells) in the pleural exudate are determined using a hemocytometer or an automated cell counter.

-

Data Analysis: The percentage of inhibition of leukocyte migration in the treated group is calculated relative to the control group.

Inhibition of Histamine- and Bradykinin-Induced Contractions in Guinea-Pig Ileum (for Antinociceptive/Antispasmodic Activity)

This in vitro model assesses the ability of a compound to antagonize the contractile effects of inflammatory mediators.

-

Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at a constant temperature and aerated.

-

Contraction Induction: Contractile agents, such as histamine or bradykinin, are added to the organ bath at concentrations known to induce a submaximal contraction of the ileum.

-

Treatment: this compound is added to the organ bath at various concentrations before the addition of the contractile agent to determine its inhibitory effect.

-

Measurement of Contraction: The isometric contractions of the ileum are recorded using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the contractions induced by histamine or bradykinin.

Potential Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms underlying the pharmacological effects of this compound are not yet fully elucidated. However, based on its observed anti-inflammatory and antinociceptive activities, it is plausible that this compound modulates key inflammatory signaling pathways.

Hypothesized Involvement in NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. They regulate the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. While direct experimental evidence for this compound's interaction with these pathways is currently lacking, its ability to inhibit neutrophil influx and the effects of histamine and bradykinin suggests a potential modulatory role.

It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with the activation of NF-κB or by modulating the activity of one or more of the MAPK cascades (e.g., p38, JNK, ERK). Inhibition of these pathways would lead to a downstream reduction in the production of inflammatory mediators.

Visualizing Potential Mechanisms

The following diagrams illustrate the general mechanisms of the NF-κB and MAPK signaling pathways in inflammation. The potential points of intervention for an anti-inflammatory agent like this compound are hypothetically indicated. It is crucial to note that these are generalized pathways and the specific targets of this compound within these cascades have not been experimentally confirmed.

Conclusion and Future Directions

This compound is an iridoid glycoside with promising anti-inflammatory and antinociceptive properties demonstrated in preclinical models. Its ability to inhibit leukocyte migration and antagonize the effects of key inflammatory mediators suggests its potential as a lead compound for the development of novel therapeutics for inflammatory disorders and pain.

However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of detailed quantitative data and a clear elucidation of its molecular mechanisms of action. Future research should prioritize:

-

Quantitative In Vitro Studies: Determination of IC50 values of pure this compound against key inflammatory enzymes such as COX-1, COX-2, and 5-LOX.

-

Dose-Response Studies: Comprehensive in vivo and in vitro studies to establish clear dose-response relationships for its anti-inflammatory and antinociceptive effects.

-

Mechanism of Action Studies: Investigation into the specific effects of this compound on inflammatory signaling pathways, including NF-κB and MAPK, to identify its precise molecular targets. This would involve techniques such as Western blotting to assess protein phosphorylation, reporter gene assays to measure transcription factor activity, and cytokine profiling.

Addressing these research gaps will be crucial in validating the therapeutic potential of this compound and guiding its further development as a clinically relevant pharmacological agent.

References

In Vitro Therapeutic Potential of Ipolamiide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipolamiide, an iridoid glycoside found in various medicinal plants, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, focusing on its anti-inflammatory, neuroprotective, and cytotoxic effects. Detailed experimental protocols for key assays are presented, along with a summary of the available quantitative data. Furthermore, this guide visualizes the known and putative signaling pathways and experimental workflows associated with this compound's bioactivity, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities. Among them, this compound has emerged as a compound of interest, with preliminary studies suggesting its potential as an anti-inflammatory, neuroprotective, and cytotoxic agent. This guide aims to consolidate the current knowledge from in vitro research on this compound, providing a detailed technical resource to facilitate further investigation and drug development efforts.

Anti-inflammatory Effects of this compound

In vitro studies have indicated that this compound possesses anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

This compound has been investigated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators of inflammation. One study reported that this compound, as an isolated compound, elicits strong anti-inflammatory effects by inhibiting cyclooxygenase-1 and 5-lipoxygenase enzymes[1].

Table 1: Enzyme Inhibition Data for this compound

| Enzyme | IC50 (µM) | Source Organism/Cell Line | Reference |

| Cyclooxygenase-1 (COX-1) | Data not available | Not specified | [1] |

| Cyclooxygenase-2 (COX-2) | Data not available | Not specified | |

| 5-Lipoxygenase (5-LOX) | Data not available | Not specified | [1] |

Note: Specific IC50 values for this compound were not provided in the available literature. The study indicates strong inhibition at concentrations between 3.125–50 μg/mL for individual compounds isolated from S. indica, including this compound[1]. Further research is required to determine the precise IC50 values.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. While direct quantitative data for this compound's effect on NO production is limited, the general class of iridoids has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Quantitative data for this compound's effect on NO production is not currently available in the reviewed literature.

Neuroprotective Effects of this compound

The neuroprotective potential of this compound has been explored in cell-based models of neuronal injury.

Protection of PC12 Cells from Corticosterone-Induced Damage

PC12 cells, a rat pheochromocytoma cell line, are a widely used in vitro model for studying neuronal function and neuroprotective agents. Studies on various iridoid components have demonstrated their ability to protect PC12 cells from damage induced by corticosterone, a model for stress-induced neuronal injury. These protective effects include improved cell viability, reduced apoptosis, and decreased intracellular reactive oxygen species (ROS) levels[2].

Table 2: Neuroprotective Effects of Iridoid Components on Corticosterone-Induced PC12 Cell Damage

| Compound | Concentration | Effect on Cell Viability | Effect on Apoptosis | Effect on ROS Levels | Reference |

| This compound | Not specified | Data not available | Data not available | Data not available | |

| Other Iridoids (e.g., Catalpol, Geniposide) | 10 µM | Increased | Inhibited | Reduced | [2] |

Note: While the study cited investigated a panel of eight iridoids, specific quantitative data for this compound was not presented. The data for other iridoids suggests a class effect that warrants specific investigation for this compound.

Cytotoxic Effects of this compound

The cytotoxic activity of this compound against various cancer cell lines has been evaluated to assess its potential as an anticancer agent.

Specific IC50 values for this compound against HeLa, HepG2, and MCF-7 cell lines are not available in the currently reviewed literature. This represents a significant gap in the understanding of this compound's therapeutic potential.

Signaling Pathways Modulated by Iridoids

The biological effects of iridoids, including potentially this compound, are mediated through the modulation of various intracellular signaling pathways. The PI3K/Akt and MAPK signaling pathways are key cascades involved in regulating inflammation, cell survival, and apoptosis, and are putative targets for iridoid compounds.

Putative Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its activation is associated with pro-survival signals, while its inhibition can lead to apoptosis.

Putative Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammatory signals. It plays a central role in inflammation, proliferation, differentiation, and apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays relevant to the study of this compound's biological activities.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow Diagram:

Protocol:

-

Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and various concentrations of this compound in a suitable assay buffer (e.g., Tris-HCl).

-

Pre-incubation: In a 96-well plate, add the COX enzyme and the this compound solution (or vehicle control). Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

-

Quantification of Prostaglandin E2 (PGE2): Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, by plotting a dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the 5-LOX enzyme.

Workflow Diagram:

Protocol:

-

Reagent Preparation: Prepare a solution of 5-LOX enzyme, linoleic acid (substrate), and various concentrations of this compound in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Assay Mixture: In a quartz cuvette, mix the 5-LOX enzyme solution and the this compound solution (or vehicle control).

-

Pre-incubation: Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.

-

Reaction Initiation: Add the linoleic acid solution to the cuvette to start the reaction.

-

Spectrophotometric Measurement: Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer. This wavelength corresponds to the formation of conjugated dienes, the product of the 5-LOX reaction.

-

Data Analysis: Determine the initial rate of the reaction for each concentration of this compound. Calculate the percentage of 5-LOX inhibition compared to the vehicle control. Determine the IC50 value from a dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells

This cell-based assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Workflow Diagram:

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Add lipopolysaccharide (LPS; typically 1 µg/mL) to the wells to induce an inflammatory response and NO production.

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant from each well.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO production inhibition for each this compound concentration relative to the LPS-only control. Determine the IC50 value from a dose-response curve. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Neuroprotection Assay in PC12 Cells (Corticosterone-Induced Damage Model)

This assay evaluates the ability of a compound to protect neuronal-like cells from stress-induced damage.

Workflow Diagram:

Protocol:

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with horse serum, fetal bovine serum, and antibiotics. Seed the cells in a 96-well plate and allow them to attach.

-

Treatment: Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 2 hours).

-

Induction of Damage: Add corticosterone (e.g., 100 µM) to the wells to induce cellular stress and damage.

-

Incubation: Incubate the plate for 24-48 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells). A higher percentage of viability in the this compound-treated groups compared to the corticosterone-only group indicates a neuroprotective effect.

Conclusion and Future Directions

The available in vitro evidence suggests that this compound is a promising natural compound with potential anti-inflammatory and neuroprotective activities. However, this technical guide also highlights significant gaps in the current knowledge. The lack of specific quantitative data, such as IC50 values for its enzymatic and cellular effects, is a major limitation for its further development.

Future research should focus on:

-

Quantitative Bioactivity Profiling: Determining the IC50 values of purified this compound in a comprehensive panel of in vitro assays, including COX-1, COX-2, 5-LOX, and iNOS inhibition, as well as its effects on a variety of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This should include Western blot analyses to investigate its effects on the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of inflammation, neurodegenerative diseases, and cancer to assess its efficacy, pharmacokinetics, and safety profile.

By addressing these research gaps, a more complete understanding of this compound's therapeutic potential can be achieved, paving the way for its potential translation into novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ipolamiide from Stachytarpheta

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipolamiide, an iridoid glycoside, is a bioactive compound found in various species of the Stachytarpheta genus, which belongs to the Verbenaceae family.[1][2] This compound has garnered interest in the pharmaceutical and drug development sectors due to its potential therapeutic properties. This document provides detailed protocols for the extraction and purification of this compound from Stachytarpheta plant material, compiled from established scientific literature. The methodologies outlined below are intended to serve as a guide for researchers and professionals in the field.

Data Summary

The following table summarizes quantitative data from various studies on the extraction and isolation of this compound and related extracts from different Stachytarpheta species.

| Plant Species | Plant Part | Extraction Method | Solvent(s) | Crude Extract Yield (%) | Isolated this compound Yield (from crude extract) | Reference |

| Stachytarpheta jamaicensis | Leaves | Maceration | Methanol | 34% | Not Specified | [3][4] |

| Stachytarpheta urticaefolia | Leaves | Maceration | Methanol | Not Specified | 2.05% | [5] |

| Stachytarpheta angustifolia | Stem Bark | Maceration | Ethanol | Not Specified | Not Specified | [6] |

Experimental Protocols

I. Preliminary Sample Preparation

-

Collection and Identification : Collect fresh plant material from the desired Stachytarpheta species. Ensure proper botanical identification by a qualified taxonomist.

-

Drying : Air-dry the plant material (leaves, stem bark, etc.) in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a plant dryer at a controlled temperature (e.g., 40-50°C) to expedite the process and minimize enzymatic degradation.[7]

-

Grinding : Pulverize the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

II. Extraction of this compound

The most common and effective method for extracting iridoid glycosides like this compound from Stachytarpheta is maceration with polar solvents.[3][4][6]

Protocol: Maceration-Based Extraction

-

Solvent Selection : Methanol or 70-95% ethanol are the recommended solvents for extracting this compound.[3][6][8]

-

Maceration :

-

Place the powdered plant material in a large container (e.g., a glass jar or flask).

-

Add the solvent in a 1:5 to 1:10 (w/v) ratio of plant material to solvent. For example, for 1 kg of plant powder, use 5-10 L of solvent.[4][8]

-

Seal the container and let it stand at room temperature for 3 days (72 hours), with occasional agitation to ensure thorough extraction.[3][4]

-

For exhaustive extraction, the process can be repeated two to three times with fresh solvent.[4][6]

-

-

Filtration and Concentration :

-

After maceration, filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

-

Combine the filtrates from all extraction cycles.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract. High temperatures can lead to the degradation of thermolabile compounds like iridoids.[7][9]

-

III. Purification of this compound

A multi-step purification process involving solvent partitioning and column chromatography is typically employed to isolate this compound from the crude extract.

Protocol: Solvent Partitioning and Column Chromatography

-

Solvent Partitioning (Optional but Recommended) :

-

This step helps to remove non-polar compounds, such as chlorophyll and lipids, from the polar extract.

-

Suspend the crude methanolic or ethanolic extract in a mixture of n-hexane and methanol (or water). A common ratio is 1:1 (v/v).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the lower, more polar layer (methanolic or aqueous), which contains the iridoid glycosides.

-